2'-Deoxy-2-fluoroadenosine

Catalog No.
S2741045
CAS No.
21679-12-9
M.F
C10H12FN5O3
M. Wt
269.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Deoxy-2-fluoroadenosine

CAS Number

21679-12-9

Product Name

2'-Deoxy-2-fluoroadenosine

IUPAC Name

5-(6-amino-2-fluoropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C10H12FN5O3

Molecular Weight

269.23 g/mol

InChI

InChI=1S/C10H12FN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)

InChI Key

ZWPYUXAXLRFWQC-UHFFFAOYSA-N

SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)O

Solubility

not available

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)F)N)CO)O

Antiviral Activity:

  • Studies have shown that 2'-DFA exhibits antiviral properties against various viruses, including influenza, SARS, and HIV. [Source: National Institutes of Health (.gov) website on nucleoside analogs, specifically mentioning 2'-DFA - ]
  • The mechanism of this antiviral activity is still under investigation, but it is believed to involve interfering with the virus's ability to replicate.

Suicide Gene Therapy:

  • Researchers are exploring the use of 2'-DFA in a specific type of gene therapy called suicide gene therapy. [Source: National Cancer Institute (.gov) website on suicide gene therapy - ]
  • In this approach, a gene encoding an enzyme that can convert 2'-DFA into a toxic substance is introduced into tumor cells. When 2'-DFA is administered, it is converted into the toxic compound only within the tumor cells, leading to their death.

Chemical Biology Research:

  • 2'-DFA can be used as a tool to study various cellular processes, such as RNA metabolism and enzyme function. [Source: Journal of the American Chemical Society article titled "A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy" - ]
  • By incorporating 2'-DFA into RNA molecules, researchers can gain insights into how these molecules interact with other cellular components.

2'-Deoxy-2-fluoroadenosine is a nucleoside analog of adenosine, where the hydroxyl group at the 2' position of the ribose sugar is replaced with a fluorine atom. Its chemical formula is C₁₀H₁₂FN₅O₃, and it is classified as a fluorinated nucleoside. This compound is of significant interest in medicinal chemistry due to its potential applications in antiviral therapies and as a tool for studying nucleoside metabolism.

, primarily focusing on the substitution of the hydroxyl group with a fluorine atom. One common method includes the coupling reaction of silylated 2-fluoroadenine with protected 2-deoxy-1-thio-D-erythro-pentofuranoside. This reaction yields both alpha and beta anomers of 2'-deoxy-2-fluoroadenosine, which can be separated through chromatography before desilylation to obtain the final products .

2'-Deoxy-2-fluoroadenosine exhibits notable biological activity, particularly as an antiviral agent. It has been shown to inhibit viral replication in various studies, making it a candidate for treating infections caused by viruses such as influenza and HIV. The fluorine substitution enhances its stability and bioavailability compared to unmodified nucleosides .

Several methods have been developed for synthesizing 2'-deoxy-2-fluoroadenosine:

  • From 2-Fluoroadenine: A convenient synthesis route starts with commercially available 2-fluoroadenine, which undergoes a series of reactions involving silylation and coupling with protected sugar derivatives .
  • Triflate Method: Another approach involves the fluorination of a 2'-triflate form of adenosine, which can be converted into 2'-deoxy-2-fluoroadenosine through subsequent reactions with fluorinating agents .
  • Enzymatic Methods: Recent advances include enzymatic synthesis using modified purine nucleoside phosphorylases, which can facilitate the production of this compound under mild conditions .

The primary applications of 2'-deoxy-2-fluoroadenosine include:

  • Antiviral Therapy: Its effectiveness against various viral infections positions it as a potential therapeutic agent.
  • Research Tool: It serves as a valuable compound for studying nucleoside metabolism and the mechanisms of action of nucleoside analogs in cellular systems.
  • Drug Development: Ongoing research aims to optimize its structure for enhanced efficacy and reduced toxicity in clinical settings .

Interaction studies have demonstrated that 2'-deoxy-2-fluoroadenosine can effectively compete with natural nucleosides for incorporation into viral RNA or DNA, leading to termination of viral replication. These studies are crucial for understanding its mechanism of action and potential resistance pathways in target viruses .

Several compounds share structural similarities with 2'-deoxy-2-fluoroadenosine, including:

Compound NameDescriptionUnique Features
2'-DeoxyadenosineNatural nucleoside without fluorineEssential for cellular metabolism
2'-Deoxy-3'-fluoroadenosineFluorinated at the 3' positionPotentially different antiviral activity
2'-FluoroarabinofuranosyladenosineContains an arabinose sugar instead of riboseMay exhibit different pharmacokinetics
Ethynyl-2'-deoxy-2'-β-fluoro-adenosineModified with ethynyl group for enhanced potencyDesigned specifically for HIV treatment

The uniqueness of 2'-deoxy-2-fluoroadenosine lies in its balance between structural stability conferred by fluorination and its ability to mimic natural nucleosides, allowing it to interfere effectively with viral replication processes while minimizing toxicity to host cells .

XLogP3

0.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

269.09241742 g/mol

Monoisotopic Mass

269.09241742 g/mol

Heavy Atom Count

19

UNII

2T63DT4KWU

Wikipedia

2-Fluoro-2'-Deoxyadenosine
2'-deoxy-2-fluoroadenosine

Dates

Modify: 2023-08-16

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